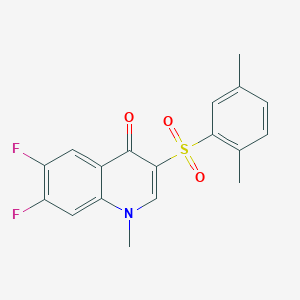

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a sulfonyl group attached to a dimethylphenyl ring, along with two fluorine atoms on the quinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Substitution: The fluorine atoms on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that quinolinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The sulfonyl group in 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one may enhance these effects by increasing the compound's solubility and bioavailability.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of quinolinones. The incorporation of a sulfonyl group has been linked to increased antibacterial efficacy against various pathogens, including resistant strains . This makes the compound a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating hyperpigmentation disorders and other skin-related conditions . Preliminary results suggest that modifications to the quinolinone core can enhance inhibitory potency.

Case Study: Tyrosinase Inhibition

A recent study synthesized a series of quinolinone derivatives, including variations of this compound. These compounds were evaluated for their ability to inhibit tyrosinase activity in vitro. The most potent derivative demonstrated an IC₅₀ value significantly lower than that of standard inhibitors like kojic acid, indicating promising potential for cosmetic applications aimed at skin lightening .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of quinolinone derivatives. The study revealed that specific modifications to the sulfonyl group could enhance cytotoxic effects against breast cancer cells while maintaining low toxicity in normal cells. This dual-action capability highlights the therapeutic promise of such compounds in cancer treatment .

Wirkmechanismus

The mechanism of action of 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Difluoro-1-methylquinolin-4(1H)-one: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

3-((2,5-Dimethylphenyl)sulfonyl)quinolin-4(1H)-one: Lacks the fluorine atoms, affecting its lipophilicity and interaction with biological targets.

Uniqueness

The presence of both the sulfonyl group and fluorine atoms in 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one makes it unique in terms of its chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of interactions with molecular targets, enhancing its versatility in scientific research and industrial applications.

Biologische Aktivität

The compound 3-((2,5-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one is a member of the quinolone family, which has garnered attention due to its potential biological activities, including antimalarial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core substituted with a sulfonyl group and difluoromethyl groups that enhance its biological activity.

Antimalarial Activity

Research indicates that quinolone derivatives exhibit significant antimalarial properties. Studies have shown that compounds structurally similar to this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. For instance, ELQ compounds demonstrated low nanomolar IC50 values against multidrug-resistant strains of P. falciparum .

Anticancer Activity

In vitro studies have indicated that derivatives of quinoline possess antiproliferative effects against various cancer cell lines. For example, certain quinolone derivatives have been shown to outperform standard chemotherapeutics like doxorubicin in inhibiting cancer cell growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinoline ring. Key findings include:

- Fluorination : The introduction of fluorine atoms at positions 6 and 7 has been correlated with enhanced potency against certain pathogens.

- Sulfonyl Group : The presence of a sulfonyl moiety contributes to improved solubility and bioavailability.

| Substituent | Effect on Activity |

|---|---|

| Fluorine (F) | Increases potency |

| Sulfonyl (SO2) | Enhances solubility |

| Methyl (CH3) | Modulates lipophilicity |

Case Study 1: Antimalarial Efficacy

In a comparative study involving various quinolone derivatives, this compound was tested against P. falciparum strains. The compound exhibited an IC50 value significantly lower than traditional antimalarials, indicating its potential as a novel therapeutic agent.

Case Study 2: Anticancer Properties

A series of experiments evaluating the antiproliferative effects of this compound against breast cancer cell lines revealed that it induced apoptosis at concentrations lower than those required for doxorubicin treatment. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3S/c1-10-4-5-11(2)16(6-10)25(23,24)17-9-21(3)15-8-14(20)13(19)7-12(15)18(17)22/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVKAHUMOLWACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.